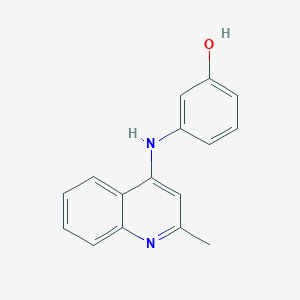

3-(2-Methylquinolin-4-ylamino)phenol

説明

3-(2-Methylquinolin-4-ylamino)phenol is a quinoline derivative characterized by a 2-methylquinoline core linked to a phenol group via an amino bridge at the 4-position of the quinoline ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves condensation reactions between substituted quinolines and aminophenols, as demonstrated in analogous compounds .

特性

分子式 |

C16H14N2O |

|---|---|

分子量 |

250.29 g/mol |

IUPAC名 |

3-[(2-methylquinolin-4-yl)amino]phenol |

InChI |

InChI=1S/C16H14N2O/c1-11-9-16(14-7-2-3-8-15(14)17-11)18-12-5-4-6-13(19)10-12/h2-10,19H,1H3,(H,17,18) |

InChIキー |

OLVAXNKVWYWHSD-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)O |

製品の起源 |

United States |

類似化合物との比較

Key Analogues :

4-(Hydroxyphenylamino)-2-methylquinolines: Synthesized by Avetisyan et al. (2007), these compounds feature hydroxy-phenylamino substituents at the quinoline 4-position. Modifications at the 6- and 8-positions of the quinoline ring influence fluorescence and solubility .

2-(2-Methylquinolin-4-ylamino)-N-phenyl acetamide: This acetamide derivative, studied for antileishmanial activity, shares the 2-methylquinolin-4-ylamino motif but replaces the phenol group with an N-phenyl acetamide chain, altering its ADME profile .

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one: A chalcone-quinoline hybrid with a 2-methylquinoline core, this compound exhibits π-π interactions in its crystal structure, which are absent in the phenol-containing target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- The phenol group in the target compound improves solubility compared to acetamide derivatives but may reduce membrane permeability .

- π-π interactions observed in chalcone-quinoline hybrids (e.g., centroid distances of 3.428 Å ) are absent in the target compound due to its lack of extended conjugated systems.

Antimicrobial and Antiparasitic Effects :

- The acetamide derivative 2-(2-Methylquinolin-4-ylamino)-N-phenyl acetamide shows potent antileishmanial activity (IC₅₀ < 10 µM) but moderate metabolic stability in liver microsomes .

- Chalcone-quinoline hybrids exhibit broad-spectrum antimicrobial activity, suggesting that the quinoline scaffold enhances bioactivity. However, the target compound’s phenol group may confer distinct mechanisms, such as hydrogen bonding with biological targets .

Fluorescence Properties :

- 4-(Hydroxyphenylamino)-2-methylquinolines display strong fluorescence (λem = 450–500 nm), which is modulated by substituents on the quinoline ring. The target compound’s fluorescence is likely similar but requires experimental validation .

Pharmacokinetic Considerations

- Metabolism: Rat liver microsome studies for the acetamide derivative show moderate CYP450-mediated oxidation . The phenol group in the target compound may undergo glucuronidation, altering its metabolic pathway.

- Permeability: The acetamide derivative’s low solubility limits its Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s), whereas the phenol derivative’s higher solubility could improve absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。